N-(4-methoxyphenyl)-3-methyl-2-quinoxalinamine
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Overview
Description
N-(4-methoxyphenyl)-3-methyl-2-quinoxalinamine is a quinoxaline derivative.
Scientific Research Applications
Psycho- and Neurotropic Properties
The psycho- and neurotropic properties of related compounds, including 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one, have been studied in vivo. This compound, at a dose of 10 mg/kg, shows specific sedative effects and considerable anti-amnesic activity, indicating potential for further studies as a psychoactive compound (Podolsky, Shtrygol’, & Zubkov, 2017).
Antimicrobial Activities
Quinoxaline derivatives, including 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide, have demonstrated significant antibacterial and antifungal activities. This compound specifically showed notable activity against Aspergillus fumigatus and Streptococcus pneumonia (Soliman, 2013).
Analgesic Activity
Related quinoxaline compounds have exhibited significant analgesic activity in vitro. The compounds synthesized showed higher analgesic activities compared to standard analgesic drugs (Osarodion, 2023).
Antileishmanial Activity
The compound 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol, a quinoxaline derivative, has shown effectiveness against Leishmania donovani infections in hamsters (Johnson & Werbel, 1983).
Anti-Cancer Properties
A study on the metabolism and pharmacokinetics of quinoxalinic compounds, including 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine, has shown promising results as anticancer drugs (Khier et al., 2010).
Pesticidal Activities
Novel quinoxaline derivatives have been synthesized and tested for pesticidal activities, including herbicidal, fungicidal, and insecticidal activities (Liu et al., 2020).
Properties
Molecular Formula |
C16H15N3O |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-methylquinoxalin-2-amine |
InChI |
InChI=1S/C16H15N3O/c1-11-16(18-12-7-9-13(20-2)10-8-12)19-15-6-4-3-5-14(15)17-11/h3-10H,1-2H3,(H,18,19) |
InChI Key |
ZRFALEFOAQGSHL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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